3-Bromo-5-methyl-1H-indazole

Descripción general

Descripción

3-Bromo-5-methyl-1H-indazole is a chemical compound that is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Menichincheri et al. used 3-amino-5-substituted indazole 126 as a promising starting point for further investigation and obtained novel 3-aminoindazole derivatives. The synthesized compounds were tested for their enzyme inhibition and antiproliferative activities .Molecular Structure Analysis

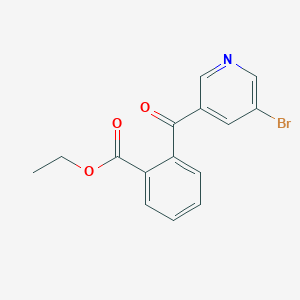

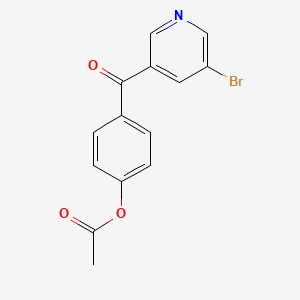

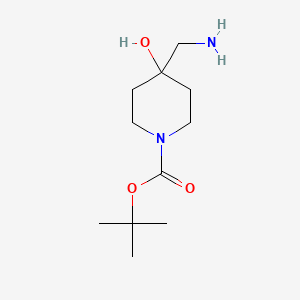

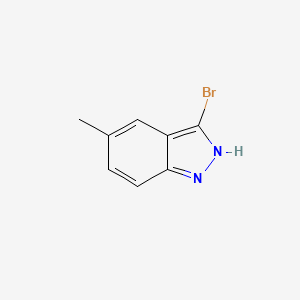

The molecular formula of 3-Bromo-5-methyl-1H-indazole is C8H7BrN2 . It has a molecular weight of 211.06 g/mol . The InChI string is InChI=1S/C8H7BrN2/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3, (H,10,11) . The Canonical SMILES is CC1=C2C=C (C=CC2=NN1)Br .Chemical Reactions Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methyl-1H-indazole include a molecular weight of 211.06 g/mol , XLogP3-AA of 2.6 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 1 , Rotatable Bond Count of 0 , Exact Mass of 209.97926 g/mol , Monoisotopic Mass of 209.97926 g/mol , and Topological Polar Surface Area of 28.7 Ų .Aplicaciones Científicas De Investigación

Anticancer Research

3-Bromo-5-methyl-1H-indazole: has been explored for its potential in anticancer therapy. It serves as a core structure for the synthesis of compounds that exhibit antiproliferative activities against various cancer cell lines . The bromine atom at the third position allows for further functionalization, leading to derivatives that can act as kinase inhibitors or interact with other oncogenic pathways.

Anti-inflammatory and Analgesic Development

This compound is also a precursor in the development of anti-inflammatory and analgesic agents. Its indazole core is a common motif in molecules with COX-2 inhibitory properties, which are essential for reducing inflammation and pain . Researchers are investigating derivatives of 3-Bromo-5-methyl-1H-indazole for their potential to provide relief without the gastrointestinal side effects common in other anti-inflammatory drugs.

Antimicrobial Agent Synthesis

The indazole ring system, including its brominated derivatives, is known to possess antimicrobial properties. As such, 3-Bromo-5-methyl-1H-indazole can be used to synthesize new agents that combat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Material Science Applications

In material science, this compound finds use as an intermediate in the synthesis of organic compounds with specific electronic properties. These properties are valuable in creating new materials for electronic devices, sensors, and other technological applications .

Biochemical Research

3-Bromo-5-methyl-1H-indazole is utilized in biochemical research as a building block for synthesizing various biologically active molecules. Its role in studying enzyme inhibition and receptor binding affords it a significant place in biochemical laboratories .

Environmental Applications

While direct environmental applications of 3-Bromo-5-methyl-1H-indazole are not extensively documented, its derivatives could potentially be used in environmental sensing and remediation efforts. The compound’s ability to be modified can lead to the development of sensors that detect environmental pollutants or contribute to the breakdown of hazardous substances .

Mecanismo De Acción

Target of Action

3-Bromo-5-methyl-1H-indazole is a type of indazole, a heterocyclic aromatic organic compound. Indazoles have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles in general are known to interact with their targets through the inhibition, regulation, and/or modulation of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-methyl-1H-indazole are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability .

Result of Action

The molecular and cellular effects of 3-Bromo-5-methyl-1H-indazole’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits CHK1 and CHK2 kinases, it could potentially slow down or stop the growth of cancer cells .

Safety and Hazards

While the specific safety and hazards for 3-Bromo-5-methyl-1H-indazole are not mentioned in the search results, it is generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of indazole derivatives .

Propiedades

IUPAC Name |

3-bromo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSTEPRVSCYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646288 | |

| Record name | 3-Bromo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40598-72-9 | |

| Record name | 3-Bromo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.